molecular formula C10H11NO3 B8498064 N-Methyl-2-carboxybenzeneacetamide

N-Methyl-2-carboxybenzeneacetamide

Cat. No.: B8498064
M. Wt: 193.20 g/mol
InChI Key: ODAWACPEFYJBFZ-UHFFFAOYSA-N
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Description

N-Methyl-2-carboxybenzeneacetamide is a benzamide derivative featuring a methyl group attached to the nitrogen atom and a carboxy (-COOH) substituent at the 2-position of the benzene ring. The carboxy group enhances polarity and acidity, distinguishing it from related compounds with amino, cyano, or hydroxy substituents .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[2-(methylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C10H11NO3/c1-11-9(12)6-7-4-2-3-5-8(7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

ODAWACPEFYJBFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Functional Groups : Amide, hydroxy, and methyl groups.
  • Properties :
    • Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .
    • Hydroxy group facilitates hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Used in catalytic systems for selective C–H activation.

Comparison: N-Methyl-2-carboxybenzeneacetamide lacks the hydroxy-dimethylethyl group but includes a carboxy substituent. The carboxy group may act as a stronger directing group in catalysis due to its higher electronegativity and ability to coordinate metals. However, its solubility in non-polar solvents may be reduced compared to the hydroxy-containing analog .

2-Aminobenzamides

  • Structure: Benzamide derivatives with an amino (-NH₂) group at the 2-position.
  • Functional Groups: Amide and amino groups.
  • Properties: Amino groups participate in hydrogen bonding and protonation, affecting solubility across pH ranges . Used in glycan analysis and biopharmaceutical engineering due to their reactivity with carbohydrates .

Comparison: Replacing the amino group with a carboxy substituent introduces acidic properties. This compound is likely more soluble in basic conditions (forming carboxylate salts) and may exhibit distinct reactivity in coupling reactions. Its methyl group on the amide nitrogen could sterically hinder interactions compared to unsubstituted 2-aminobenzamides .

2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Structure: Acetamide backbone with cyano (-CN) and methylamino carbonyl groups.
  • Functional Groups: Cyano, amide, and urea-like substituents.
  • Properties: Cyano groups are electron-withdrawing, reducing basicity and increasing stability toward hydrolysis . Limited toxicological data available; caution advised in handling .

Comparison: The carboxy group in this compound provides contrasting electronic effects (electron-withdrawing but acidic) compared to the cyano group. This difference may influence reactivity in nucleophilic acyl substitution or cyclization reactions. The carboxy group also enhances biodegradability relative to cyano-containing analogs .

N-Benzyl-2-cyanoacetamide

  • Structure: Benzyl-substituted acetamide with a cyano group.
  • Functional Groups: Benzyl, cyano, and amide groups.
  • Properties :
    • Benzyl group increases lipophilicity, improving membrane permeability in pharmaceutical contexts .
    • Solid-state stability confirmed via spectroscopic characterization .

However, the carboxy group offers opportunities for salt formation, enhancing bioavailability in aqueous systems .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Functional Groups Solubility Applications
This compound Methyl, carboxy Amide, carboxy Polar solvents Catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, methyl Amide, hydroxy Polar solvents Metal-catalyzed C–H activation
2-Aminobenzamides Amino Amide, amino pH-dependent Glycan analysis
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl Amide, cyano Organic solvents Organic synthesis
N-Benzyl-2-cyanoacetamide Benzyl, cyano Amide, cyano, benzyl Lipophilic media Pharmaceuticals

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